

In-Depth Technical Guide to Diazaphenoxazine Derivatives: From Fundamental Research to Therapeutic Potential

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Compound of Interest

Compound Name: 2-Chloro-10-methyl-3,4-diazaphenoxazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research surrounding diazaphenoxazine derivatives. It covers their synthesis, chemical properties, and diverse biological activities, with a particular focus on their potential as anticancer and antioxidant agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological pathways.

Synthesis of Diazaphenoxazine Derivatives

The synthesis of diazaphenoxazine derivatives can be achieved through various chemical strategies. One of the prominent methods is the copper-catalyzed intramolecular amination of pyridyl ethers. This approach allows for the efficient formation of the diazaphenoxazine core. Other methods, such as base-catalyzed condensation reactions, have also been employed to generate diverse derivatives.

Representative Experimental Protocol: Synthesis of 2,4-Diazaphenoxazine via Copper-Catalyzed Intramolecular

Amination

This protocol is a representative example of the synthesis of a diazaphenoxazine core structure.

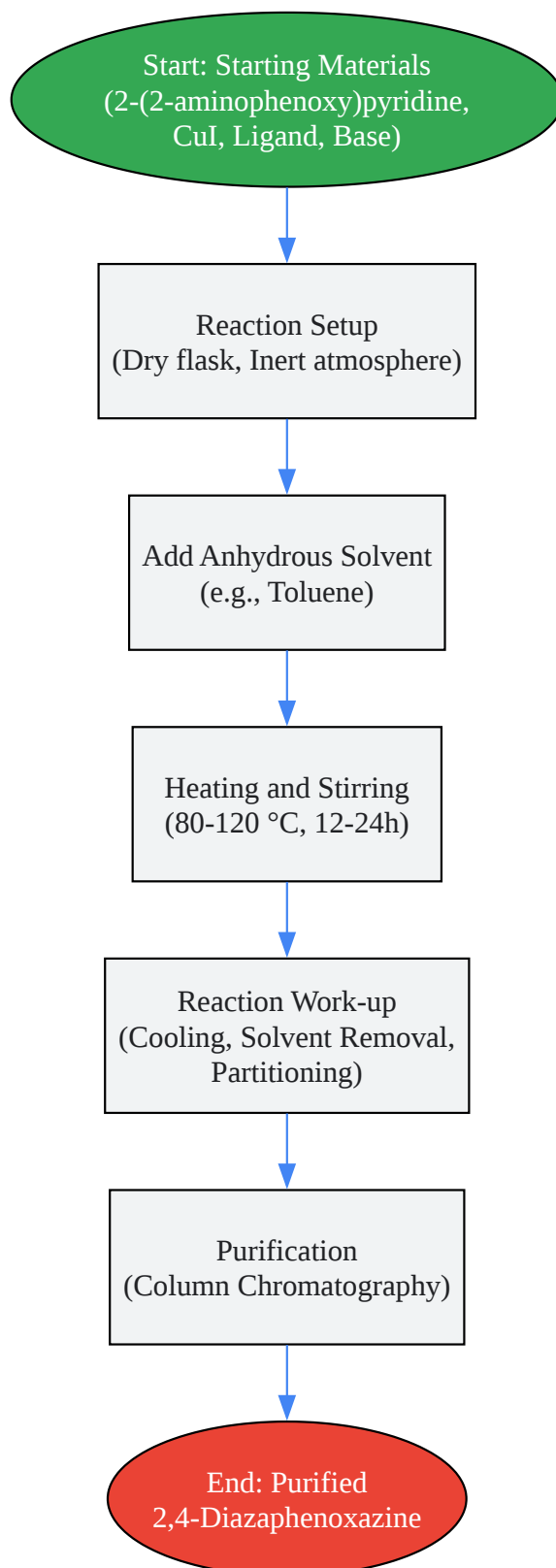
Materials:

- Appropriately substituted 2-(2-aminophenoxy)pyridine
- Copper(I) iodide (CuI)
- A suitable ligand (e.g., 1,10-phenanthroline)
- A base (e.g., potassium carbonate, K_2CO_3)
- Anhydrous solvent (e.g., toluene or dimethylformamide, DMF)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with the starting 2-(2-aminophenoxy)pyridine, copper(I) iodide (typically 5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).
- **Solvent Addition:** Anhydrous solvent is added to the flask under an inert atmosphere.
- **Reaction Conditions:** The reaction mixture is heated to a specified temperature (often between 80-120 °C) and stirred for a period ranging from 12 to 24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2,4-diazaphenoxazine derivative.

Experimental Workflow for Synthesis:

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Caption: General workflow for the synthesis of 2,4-diazaphenoxazine.

Biological Activities and Quantitative Data

Diazaphenoxazine derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds have shown promise as anticancer and antioxidant agents. The following sections present quantitative data to facilitate the comparison of their efficacy.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of diazaphenoxazine and related phenoxazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a key parameter for quantifying this activity.

Table 1: Anticancer Activity of Representative Diazaphenoxazine and Phenoxazine Derivatives

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Benzo[a]phenazine Derivative 1	HeLa	1.0 - 10	[1]
Benzo[a]phenazine Derivative 2	A549	1.0 - 10	[1]
Benzo[a]phenazine Derivative 3	MCF-7	1.0 - 10	[1]
Benzo[a]phenazine Derivative 4	HL-60	1.0 - 10	[1]
Diazaphenothiazine Derivative 4c	MCF-7	< 1	[2]
Diazaphenothiazine Derivative 4c	SW480	< 1	[2]
Phenoxazine Derivative (Phx-1)	KLM-1	~60	[3]
Phenoxazine Derivative (Phx-3)	KLM-1	~10	[3]
Phenoxazine Derivative (Phx-3)	U-251 MG	3	[4]
Phenoxazine Derivative (Phx-3)	A-172	10	[4]
Benzo[a]phenoxazine C9	RKO	Low μM range	[5]
Benzo[a]phenoxazine A36	RKO	Low μM range	[5]
Benzo[a]phenoxazine A42	RKO	Low μM range	[5]

Benzo[a]phenoxazine C9	MCF-7	Low μ M range	[5]
Benzo[a]phenoxazine A36	MCF-7	Low μ M range	[5]
Benzo[a]phenoxazine A42	MCF-7	Low μ M range	[5]

Antioxidant Activity

The radical-trapping antioxidant activity of diazaphenoxazine derivatives is a key feature contributing to their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Antioxidant Activity of Representative Diazaphenoxazine and Related Derivatives

Compound/Derivative	Assay	IC ₅₀ (μM)	Reference
2,4-Dimethylbenzoylhydrazine 1	DPPH	25.6	[9][10]
2,4-Dimethylbenzoylhydrazine 4	DPPH	28.1	[9][10]
2,4-Dimethylbenzoylhydrazine 2	DPPH	29.3	[9][10]
1,2,3-Triazole Conjugate 4a	DPPH	1880	[6]
1,2,3-Triazole Conjugate 4b	DPPH	2190	[6]
1,2,3-Triazole Conjugate 4a	ABTS	2170	[6]
1,2,3-Triazole Conjugate 4b	ABTS	2380	[6]
n-propyl gallate (Standard)	DPPH	30.30	[9][10]
BHT (Standard)	DPPH	3520	[6]
BHT (Standard)	ABTS	4640	[6]

Experimental Protocols for Biological Evaluation

Protocol for MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of diazaphenoxazine derivatives on cancer cells.

Materials:

- Cancer cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- Diazaphenoxazine derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the diazaphenoxazine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for DPPH Radical Scavenging Assay

This protocol assesses the radical-scavenging activity of the synthesized compounds.[\[11\]](#)

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Diazaphenoxazine derivative solutions at various concentrations
- Methanol
- 96-well plate or spectrophotometer cuvettes
- Spectrophotometer

Procedure:

- **Reaction Mixture:** In a 96-well plate or cuvette, mix the diazaphenoxazine derivative solution with the DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity using the formula:
$$\text{Scavenging (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the reaction mixture.
- **IC₅₀ Determination:** Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

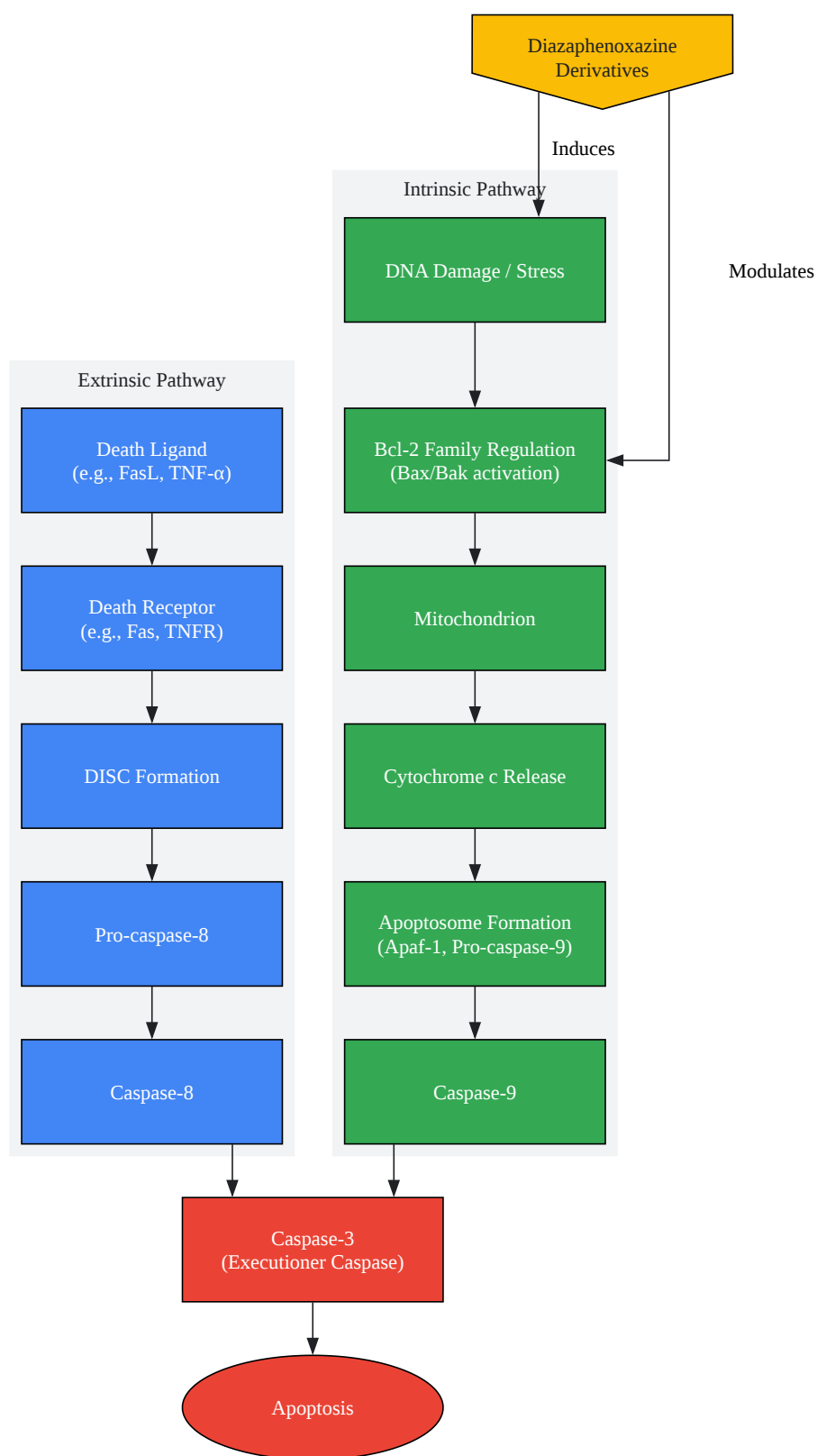
Signaling Pathways and Mechanisms of Action

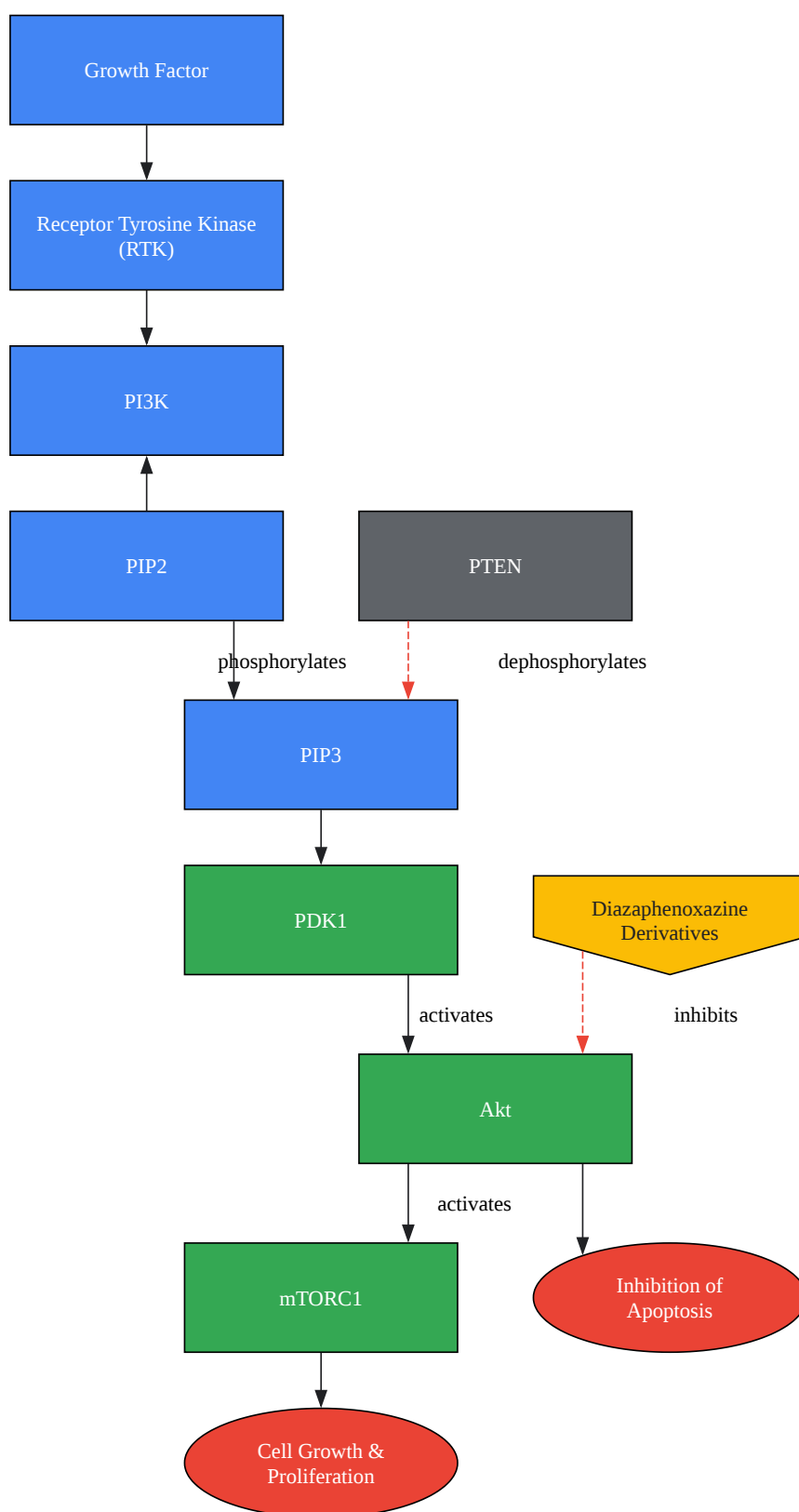
Diazaphenoxazine and related phenoxazine derivatives exert their biological effects through the modulation of key cellular signaling pathways. Their anticancer activity, in particular, is often attributed to the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway.

Apoptosis Signaling Pathway

Many phenoxazine derivatives induce programmed cell death, or apoptosis, in cancer cells.^[12] This is a critical mechanism for their anticancer effects. The process can be initiated through

either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.





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